

Jatrophane 5: A Promising Inducer of Apoptosis in Tumor Cells

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Compound of Interest

Compound Name: Jatrophane 5

Cat. No.: B1151702

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Application Notes and Protocols for Researchers

Jatrophane diterpenes, a class of natural compounds, are emerging as significant candidates in oncology research due to their potential to induce programmed cell death, or apoptosis, in cancer cells. Among these, **Jatrophane 5**, also known as Esulatin M, has demonstrated notable activity, particularly in its ability to trigger apoptosis and overcome multidrug resistance in various tumor cell lines. These application notes provide a comprehensive overview of the current understanding of **Jatrophane 5**'s pro-apoptotic effects and detailed protocols for its investigation.

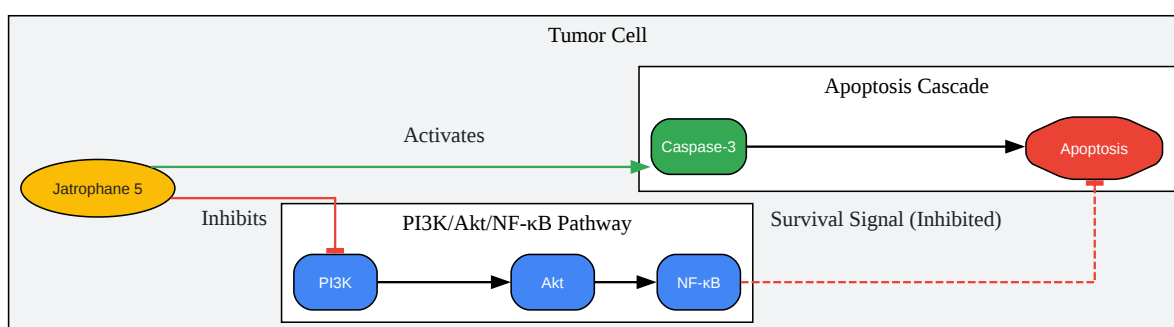
Data Summary: Anti-proliferative and Pro-apoptotic Activity of Jatrophanes

The following table summarizes the quantitative data on the cytotoxic and pro-apoptotic effects of **Jatrophane 5** and other related jatrophane compounds on various cancer cell lines.

Compound	Cell Line	Cell Type	IC50 Value (μM)	Key Findings
Jatrophane 5 (Esulatin M)	EPG85-257RDB	Gastric Cancer (Multidrug-Resistant)	1.8	Strong MDR-selective antiproliferative activity; induces apoptosis via caspase-3 activation.[1]
EPP85-181RDB	Pancreatic Cancer (Multidrug-Resistant)	4.8	Strong MDR-selective antiproliferative activity; induces apoptosis via caspase-3 activation.[1]	
Jatrophane	MCF-7/ADR	Breast Cancer (Doxorubicin-Resistant)	1.8	Induces both early and late-stage apoptosis; down-regulates PI3K, AKT, and NF-κB.[2][3]
Jatrophane Diterpene 1	NCI-H460	Non-small Cell Lung Carcinoma	10 - 20	Inhibits cell growth.
NCI-H460/R	Non-small Cell Lung Carcinoma (Resistant)	10 - 20	Overcomes drug resistance.	
U87	Glioblastoma	10 - 20	Inhibits cell growth.	
U87-TxR	Glioblastoma (Resistant)	10 - 20	Overcomes drug resistance.	
Jatrophane Diterpene 2	U87	Glioblastoma	~20	Inhibits cell growth.[4]

Signaling Pathways and Experimental Workflow

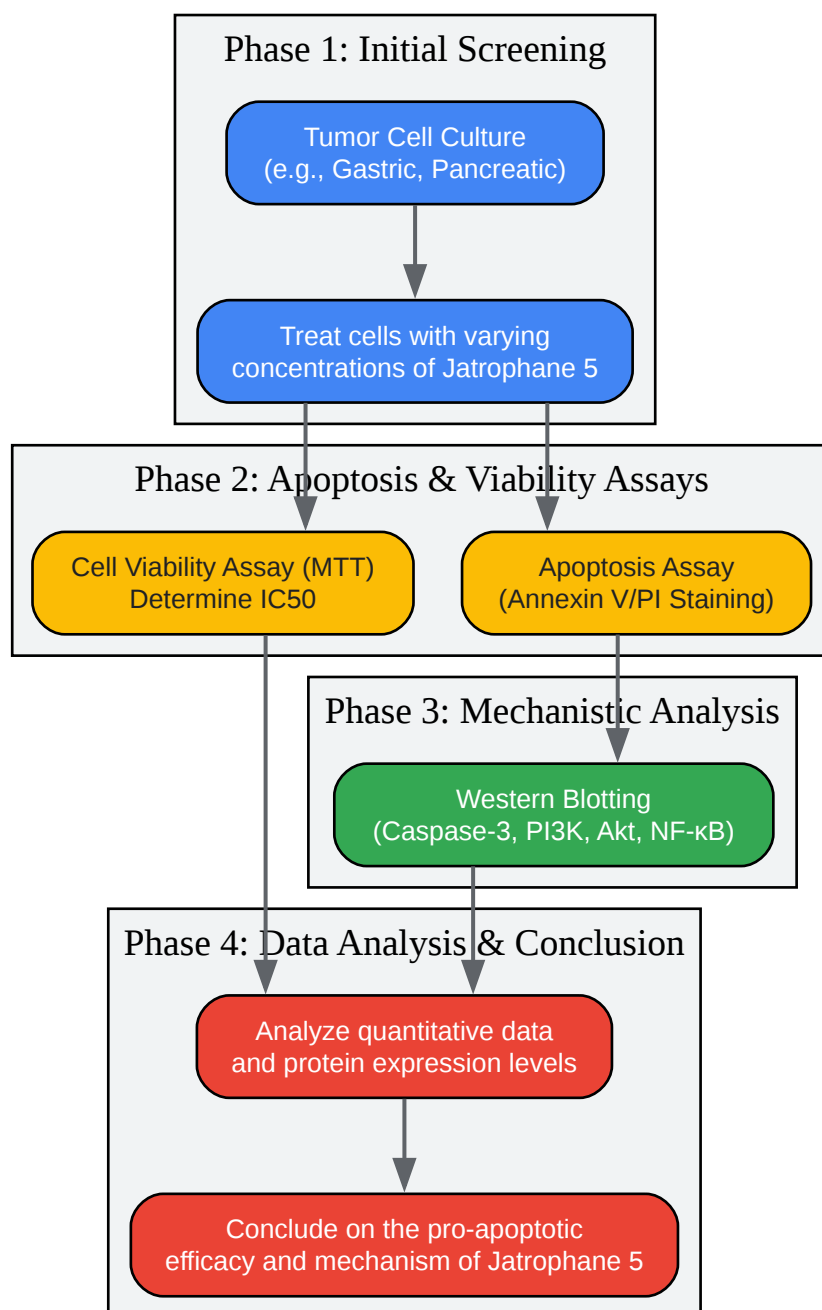
The pro-apoptotic activity of jatrophanes, including **Jatrophone 5**, is often mediated through specific signaling cascades. A key pathway involves the inhibition of the PI3K/Akt/NF-κB signaling axis, which is crucial for cancer cell survival and proliferation.[2][3] Down-regulation of this pathway, coupled with the activation of executioner caspases like caspase-3, leads to the systematic dismantling of the cell.[1]



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Caption: Apoptotic signaling pathway induced by **Jatrophone 5**.

A systematic experimental approach is crucial to elucidate the apoptotic effects of **Jatrophone 5**. The workflow below outlines the key stages of investigation, from initial cytotoxicity screening to the analysis of molecular mechanisms.



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Caption: Experimental workflow for investigating **Jatrophane 5**.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of **Jatrophane 5** on tumor cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of **Jatrophane 5** that inhibits the growth of a cell population by 50% (IC50).

Materials:

- **Jatrophane 5** stock solution (dissolved in a suitable solvent like DMSO)
- Selected tumor cell line
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **Jatrophane 5** in complete culture medium.
- Remove the overnight medium from the cells and replace it with the medium containing different concentrations of **Jatrophane 5**. Include a vehicle control (medium with the same concentration of solvent as the highest **Jatrophane 5** concentration).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- **Jatrophone 5**
- Tumor cells
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **Jatrophone 5** at the determined IC50 concentration for the desired time (e.g., 24 or 48 hours). Include an untreated control.
- Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
- Wash the cells twice with cold PBS and centrifuge at a low speed.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, PI3K, Akt, and NF- κ B.

Materials:

- **Jatrophone 5**-treated and untreated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PI3K, anti-Akt, anti-NF- κ B, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **Jatrophane 5** as described for the apoptosis assay.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

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